molecular formula C16H11FN2O5 B5873240 3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-3-nitrophenyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-3-nitrophenyl)acrylamide

Cat. No.: B5873240
M. Wt: 330.27 g/mol
InChI Key: PBWGWEOMUQQDIX-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-3-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BFA or BFAA, and it is a derivative of acrylamide.

Mechanism of Action

BFAA works by inhibiting the activity of a protein called ADP-ribosylation factor (ARF), which is involved in the regulation of protein trafficking. By inhibiting ARF, BFAA disrupts the normal functioning of the Golgi apparatus and causes the accumulation of proteins in the endoplasmic reticulum.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BFAA are complex and depend on the specific research application. However, some of the common effects of BFAA include the disruption of protein trafficking, the alteration of cellular signaling pathways, and the induction of cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BFAA in lab experiments is its specificity for ARF inhibition. This allows researchers to study the role of ARF in various cellular processes. However, the use of BFAA also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the use of BFAA in scientific research. One potential application is in the study of cancer cells, where BFAA could be used to disrupt the abnormal protein trafficking that occurs in cancer cells. Additionally, BFAA could be used in the development of new drugs that target ARF and other proteins involved in protein trafficking.

Synthesis Methods

The synthesis of BFAA is a complex process that involves several steps. The first step is the preparation of 3-(1,3-benzodioxol-5-yl)acrylic acid, which is then reacted with 4-fluoro-3-nitroaniline to form the final product, BFAA. This process requires specialized equipment and expertise in organic chemistry.

Scientific Research Applications

BFAA has been used in various scientific research applications, including the study of protein trafficking and cellular signaling pathways. One of the key applications of BFAA is in the study of the Golgi apparatus, which is responsible for the processing and packaging of proteins in cells.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O5/c17-12-4-3-11(8-13(12)19(21)22)18-16(20)6-2-10-1-5-14-15(7-10)24-9-23-14/h1-8H,9H2,(H,18,20)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWGWEOMUQQDIX-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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